

An In-Depth Technical Guide to the Structure and Stereochemistry of Neocarrabiose

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Compound of Interest

Compound Name: Neocarrabiose

CAS No.: 6215-96-9

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Abstract

Neocarrabiose, a fundamental disaccharide unit of carrageenan polysaccharides, holds significant interest in the fields of glycobiology, food science, and pharmacology. This guide provides a comprehensive technical overview of the structure, stereochemistry, and analysis of **neocarrabiose**. It delves into the intricacies of its glycosidic linkage, anomeric configurations, and conformational dynamics. Furthermore, this document outlines detailed methodologies for the enzymatic production, purification, and characterization of **neocarrabiose**, equipping researchers with the practical knowledge to work with this important carbohydrate. The biological significance of **neocarrabiose**, including its potential as a prebiotic and its interactions with the gut microbiota, is also explored, offering insights for its application in drug development and functional foods.

Introduction to Neocarrabiose

Neocarrabiose is a disaccharide that forms the repeating unit of various carrageenans, a family of linear sulfated polysaccharides extracted from red seaweeds (Rhodophyta).^{[1][2]}

Carrageenans are widely utilized in the food industry for their gelling and stabilizing properties and are increasingly studied for their diverse biological activities.[1][3] The oligosaccharides derived from carrageenan, including **neocarrabiose**, have demonstrated a range of pharmacological activities, such as antioxidant, anti-inflammatory, antiviral, and antitumor effects, making them promising candidates for drug research and development.[1][4]

The enzymatic hydrolysis of carrageenans by specific carrageenases yields **neocarrabiose** and its derivatives, offering a controlled and specific method for their production compared to chemical hydrolysis.[4][5] Understanding the precise structure and stereochemistry of **neocarrabiose** is paramount for elucidating the structure-function relationships of carrageenans and for the targeted development of novel therapeutics and functional ingredients.

Molecular Structure and Stereochemistry

Chemical Structure and IUPAC Nomenclature

Neocarrabiose is composed of two D-galactose derivatives linked by an α -(1 \rightarrow 3) glycosidic bond. Specifically, it consists of a 3,6-anhydro- α -D-galactopyranose unit linked to a D-galactopyranose unit.[6] The presence of the 3,6-anhydro bridge in one of the galactose residues is a defining feature of the "neo" series of carraoligosaccharides.

The IUPAC name for **neocarrabiose** is (2R,3S,4S,5R,6R)-2-[[[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol].[6]

The α -(1 \rightarrow 3) Glycosidic Linkage and Anomeric Configuration

The glycosidic bond is a type of covalent bond that joins a carbohydrate (sugar) molecule to another group, which can be another carbohydrate.[7] In **neocarrabiose**, the linkage connects the anomeric carbon (C1) of the 3,6-anhydro- α -D-galactopyranose residue to the hydroxyl group at the C3 position of the D-galactopyranose residue.[6]

The stereochemistry at the anomeric carbon is crucial for the overall three-dimensional structure and biological function of the disaccharide. The anomeric carbon is the carbon atom that was part of the carbonyl group in the open-chain form of the monosaccharide.[8] In **neocarrabiose**, the glycosidic linkage is in the alpha (α) configuration. This means that the

substituent at the anomeric carbon of the 3,6-anhydro-D-galactopyranose unit is on the opposite side of the ring from the CH₂OH group (at C5).

```
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```

```
// Monosaccharide 2: D-galactopyranose n9 [label="O", pos="5,1!"]; n10 [label="C1", pos="6.5,1.5!"]; n11 [label="C2", pos="7.5,0.5!"]; n12 [label="C3", pos="7,-1!"]; n13 [label="C4", pos="5.5,-1.5!"]; n14 [label="C5", pos="4.5,-0.5!"]; n15 [label="C6", pos="3.5,-1.5!"]; n16 [label="OH", pos="8.5,-1.5!];
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```
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```

```
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```

```
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```

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// Monosaccharide 2: D-galactopyranose n9 [label="O", pos="5,1!"]; n10 [label="C1", pos="6.5,1.5!"]; n11 [label="C2", pos="7.5,0.5!"]; n12 [label="C3", pos="7,-1!"]; n13 [label="C4", pos="5.5,-1.5!"]; n14 [label="C5", pos="4.5,-0.5!"]; n15 [label="C6", pos="3.5,-1.5!"]; n16 [label="OH", pos="8.5,-1.5!];
```

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// Glycosidic Bond n2 -> n12 [label="α-(1 → 3) Glycosidic Bond", labelfontcolor="#EA4335", fontcolor="#EA4335];
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```
// Edges for Monosaccharide 1 n1 -- n2; n2 -- n3; n3 -- n4; n4 -- n5; n5 -- n6; n6 -- n1; n4 -- n7; n7 -- n6; n6 -- n8;
```

```
// Edges for Monosaccharide 2 n9 -- n10; n10 -- n11; n11 -- n12; n12 -- n13; n13 -- n14; n14 -- n9; n14 -- n15; n12 -- n16 [style=dashed];
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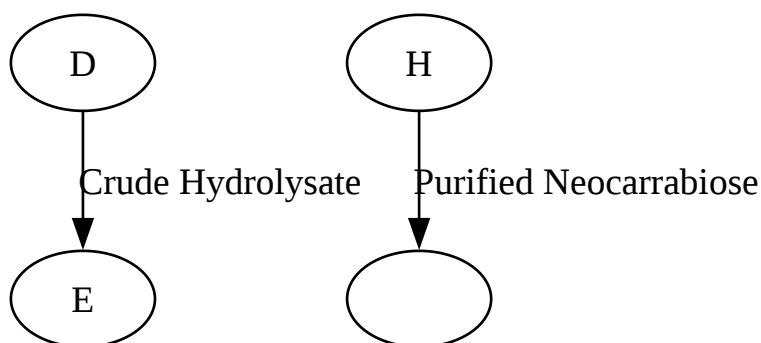
```
// Labels subgraph { rank = same; l1 [label="3,6-anhydro-α-D-galactopyranose", pos="0.5,-3.5!"]; l2 [label="D-galactopyranose", pos="6,-3.5!"]; } } Caption: Chemical structure of neocarrabiose.
```

Conformational Analysis

The glycosidic linkage in **neocarrabiose** exhibits a degree of flexibility, which influences the overall conformation of the molecule and, consequently, its interactions with enzymes and receptors. Conformational analysis studies have shown that the presence of the 3,6-anhydro ring imparts greater flexibility to the glycosidic linkage compared to disaccharides composed of two standard galactose units.

Production and Purification of Neocarrabiose

Neocarrabiose is typically produced by the enzymatic hydrolysis of κ-carrageenan, a type of carrageenan rich in this disaccharide unit.[4][9] This method is preferred over chemical hydrolysis as it offers higher specificity and yields well-defined oligosaccharides.[4]



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Experimental Protocol: Enzymatic Hydrolysis of κ-Carrageenan

This protocol provides a general framework for the enzymatic production of **neocarrabiose**. Optimization of parameters such as enzyme concentration, temperature, and incubation time may be required depending on the specific κ-carrageenase used.

Materials:

- κ-Carrageenan powder
- Recombinant κ-carrageenase
- Buffer solution (e.g., 20 mM Tris-HCl, pH 7.0)
- Water bath or incubator
- Centrifuge
- Filtration apparatus (e.g., 0.45 μm filter)

Procedure:

- **Substrate Preparation:** Prepare a solution of κ-carrageenan (e.g., 0.5% w/v) in the appropriate buffer. Heat the solution gently to ensure complete dissolution.[8]
- **Enzymatic Reaction:** Cool the carrageenan solution to the optimal temperature for the κ-carrageenase (e.g., 40°C). Add the enzyme to the solution.[10] The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 2-48 hours). The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC).[8]
- **Enzyme Inactivation:** Stop the reaction by inactivating the enzyme, typically by heating the mixture to 95-100°C for 10-15 minutes.[8]
- **Clarification:** Centrifuge the reaction mixture to pellet any insoluble material. Filter the supernatant through a 0.45 μm filter to obtain a clear hydrolysate.[3]

Purification by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC), also known as gel filtration, is a powerful technique for separating molecules based on their size.[11] It is well-suited for purifying **neocarrabiose** from

the crude hydrolysate, which may contain higher molecular weight oligosaccharides and unreacted carrageenan.[12]

Principle: In SEC, the stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules, like **neocarrabiose**, can enter the pores, resulting in a longer retention time and later elution.[11][13]

General Procedure:

- Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or a similar resin) with the desired mobile phase (e.g., deionized water).[12]
- Sample Loading: Load the clarified hydrolysate onto the column.
- Elution: Elute the sample with the mobile phase at a constant flow rate.
- Fraction Collection: Collect fractions of the eluate.
- Analysis of Fractions: Analyze the collected fractions for the presence of **neocarrabiose** using methods such as TLC or mass spectrometry.
- Pooling and Lyophilization: Pool the fractions containing pure **neocarrabiose** and lyophilize (freeze-dry) to obtain the purified powder.

Structural Characterization

A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for the comprehensive structural characterization of **neocarrabiose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates.[2] Both ^1H and ^{13}C NMR provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of the anomeric configuration, glycosidic linkage position, and overall structure.[14][15]

^1H and ^{13}C NMR Data for **Neocarrabiose** (and its derivatives):

Residue	Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
DA2S	H-1	5.31	C-1
	H-2		
	H-3		
	H-4		
	H-5		
	H-6		
G4S	H-1	4.67	C-1
	H-2		
	H-3		
	H-4		
	H-5		
	H-6		

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and presence of sulfate groups. The data presented here are representative values for neo-*iota*-carrabiose oligosaccharides.[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **neocarrabiose**, confirming its composition and the sequence of monosaccharide units.[\[6\]](#) [\[16\]](#)[\[17\]](#) Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing carrageenan oligosaccharides.[\[6\]](#)[\[16\]](#)

Key Findings from MS Analysis:

- **Molecular Weight Confirmation:** The molecular weight of **neocarrabiose** (C₁₂H₂₀O₁₀) is 324.28 g/mol . ESI-MS can be used to confirm this mass.
- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. The fragmentation pattern can reveal the nature of the glycosidic bond and the identity of the constituent monosaccharides.[16][17] For sulfated **neocarrabiose** derivatives, the loss of sulfate groups is a characteristic fragmentation pathway.[16]

Biological Significance and Applications

While much of the research has focused on the biological activities of larger carrageenan oligosaccharides, the fundamental disaccharide unit, **neocarrabiose**, is also of significant interest.

Prebiotic Potential and Gut Microbiota Modulation

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health.[18] There is growing evidence that carrageenan oligosaccharides, including **neocarrabiose**, can be fermented by gut microbiota.[18][19]

- **Fermentation by Gut Bacteria:** Studies have shown that certain gut bacteria possess the necessary enzymes (carrageenases) to degrade carrageenan and its oligosaccharides.[19][20]
- **Modulation of Gut Microbiota Composition:** The consumption of carrageenan and its degradation products has been shown to alter the composition of the gut microbiota.[21] Some studies suggest that smaller κ-carrageenan oligosaccharides may promote the growth of pro-inflammatory bacteria, while others indicate a potential to increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus.[19][21] Further research is needed to fully elucidate the specific effects of purified **neocarrabiose** on different bacterial species.

Pro-inflammatory Potential

It is important to note that while some studies highlight the beneficial prebiotic effects of carrageenan oligosaccharides, others have raised concerns about their potential pro-

inflammatory effects, particularly in the context of inflammatory bowel disease (IBD).[20][22] The size of the carrageenan oligosaccharides appears to be a critical factor, with smaller fragments potentially exerting different effects than larger ones.[19] The interaction between carrageenan-degrading bacteria and the resulting oligosaccharides may play a role in these inflammatory responses.[20]

Anti-angiogenic and Anti-tumor Activities

Enzymatically prepared mixtures containing κ -**neocarrabiose**-sulfate have demonstrated anti-angiogenic and anti-tumor activities in both in vitro and in vivo models.[23] These oligosaccharides have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, as well as suppress the growth of new blood vessels.[23]

Conclusion

Neocarrabiose, as the core structural unit of important industrial polysaccharides, represents a molecule of significant scientific and commercial interest. A thorough understanding of its structure, stereochemistry, and biological activities is crucial for the continued development of carrageenan-based products in the food, pharmaceutical, and biomedical fields. The methodologies outlined in this guide for the production, purification, and characterization of **neocarrabiose** provide a solid foundation for researchers to explore its potential applications further. Future research should focus on elucidating the specific interactions of **neocarrabiose** with gut bacteria and host cells to better understand its role in health and disease.

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